molecular formula C18H26N2O2 B14958477 1-[(4-methylphenyl)carbonyl]-N-(2-methylpropyl)piperidine-4-carboxamide

1-[(4-methylphenyl)carbonyl]-N-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B14958477
M. Wt: 302.4 g/mol
InChI Key: QMBXUPDXBOMMEP-UHFFFAOYSA-N
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Description

1-(4-methylbenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a 4-methylbenzoyl group and a 2-methylpropyl group. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

The synthesis of 1-(4-methylbenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylbenzoyl Group: This step involves the acylation of the piperidine ring using 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Methylpropyl Group: The final step involves the alkylation of the piperidine ring with 2-methylpropyl bromide under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(4-methylbenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom. Common reagents include alkyl halides and sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methylbenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-(4-methylbenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-methylbenzoyl)piperidine-4-carboxamide: Lacks the 2-methylpropyl group, which may affect its biological activity and chemical properties.

    N-(2-methylpropyl)piperidine-4-carboxamide:

The uniqueness of 1-(4-methylbenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-(4-methylbenzoyl)-N-(2-methylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H26N2O2/c1-13(2)12-19-17(21)15-8-10-20(11-9-15)18(22)16-6-4-14(3)5-7-16/h4-7,13,15H,8-12H2,1-3H3,(H,19,21)

InChI Key

QMBXUPDXBOMMEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NCC(C)C

Origin of Product

United States

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